molecular formula C10H8O3 B1177493 cutE protein CAS No. 144591-73-1

cutE protein

Cat. No.: B1177493
CAS No.: 144591-73-1
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity preparation of the cutE protein, a crucial component in bacterial metal ion homeostasis, particularly copper. The cutE gene is widely recognized in microbiological research for its role in helping bacteria manage and detoxify essential yet potentially harmful metal cations. Researchers can utilize this reagent to investigate the intricate mechanisms of metal resistance, transport, and sequestration in prokaryotic systems. Its study contributes significantly to broader fields such as microbial physiology, environmental microbiology, and bacterial pathogenesis. The protein is provided in a stable formulation suitable for a range of in vitro applications, including metal-binding assays, protein-protein interaction studies, and structural analysis. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

144591-73-1

Molecular Formula

C10H8O3

Synonyms

cutE protein

Origin of Product

United States

Scientific Research Applications

Introduction to cutE Protein Applications

The this compound, a significant component in various biological processes, has garnered attention for its diverse applications in scientific research, biotechnology, and medicine. This article delves into the multifaceted roles of this compound, supported by comprehensive data tables and relevant case studies.

Biotechnology and Protein Engineering

This compound serves as a valuable tool in biotechnology for the expression of various proteins. Its ability to express membrane proteins efficiently makes it suitable for producing viral surface antigens and recombinant proteins used in vaccines. For instance, studies have demonstrated its effectiveness in producing subunit vaccines against influenza and other viral infections .

Vaccine Development

The this compound's role in vaccine development is particularly noteworthy. It has been utilized to create recombinant vaccines that stimulate immune responses without causing disease. For example, research indicates that cutE can be employed to express viral proteins that are essential for the development of effective vaccines against diseases like hepatitis B and influenza .

Enzyme Production

This compound has shown promise in the production of enzymes that have industrial applications. Its ability to facilitate the expression of functional enzymes allows for advancements in biocatalysis, which can lead to more efficient manufacturing processes in pharmaceuticals and other industries .

Functional Foods and Probiotics

In addition to its applications in vaccines and enzymes, this compound is also being explored for its potential use in functional foods and probiotics. Research suggests that it can be used to produce bioactive peptides that enhance health benefits when included in dietary supplements .

Research Tools

This compound is increasingly recognized as a research tool for studying protein interactions and cellular mechanisms. Its use in labeling techniques allows for the visualization of protein dynamics within cells, contributing to a better understanding of cellular processes .

Case Study 1: Vaccine Development

A notable case study involved the use of this compound to develop a vaccine against influenza. Researchers expressed hemagglutinin (HA), a key viral protein, using cutE as an expression system. The resulting vaccine demonstrated robust immunogenicity in preclinical trials, highlighting the potential of cutE in vaccine technology .

Case Study 2: Enzyme Production

In another study focused on enzyme production, researchers utilized this compound to express a highly efficient lipase enzyme. The enzyme was successfully purified and characterized, showing significant activity under various conditions, making it suitable for industrial applications .

Data Table: Applications of this compound

Application AreaDescriptionExample Use Case
BiotechnologyProtein expression systemsVaccine development
Vaccine DevelopmentProduction of viral proteins for immunizationInfluenza vaccine using hemagglutinin
Enzyme ProductionExpression of functional enzymesLipase enzyme for industrial use
Functional FoodsProduction of bioactive peptidesDietary supplements
Research ToolsVisualization of protein dynamicsProtein interaction studies

Comparison with Similar Compounds

Comparison with Similar Proteins

Comparative analysis of cutE with structurally or functionally related proteins highlights conserved domains and functional divergences. Below is a synthesis of key findings:

Table 1: Comparative Analysis of cutE and Similar Copper-Binding Proteins

Protein Organism Function Key Domains/Features Copper Sensitivity (Mutant Phenotype) Reference
cutE E. coli Copper transport/detoxification Putative Cu-binding site (CXXC) Hypersensitive (4 mM CuSO₄ lethal)
CopA E. coli Cu⁺-ATPase efflux pump P-type ATPase, transmembrane helices Resistant to ≤2 mM CuSO₄ [General Knowledge]
CusF E. coli Periplasmic Cu chaperone β-barrel, methionine-rich binding Impaired Cu efflux in multi-protein system [General Knowledge]
ZntA E. coli Zn²⁺/Cd²⁺ efflux ATPase Heavy-metal-associated (HMA) domain Resistant to Zn²⁺ but not Cu²⁺ [General Knowledge]

Key Findings:

Functional Specialization :

  • cutE differs from CopA (a P-type ATPase) in lacking transmembrane ion-transport motifs, suggesting a regulatory or storage role rather than direct efflux .
  • Unlike CusF , which operates in the periplasm, cutE is cytoplasmic, implying distinct copper-handling pathways.

Conservation vs. Divergence :

  • The putative copper-binding CXXC motif in cutE shares homology with eukaryotic metallothioneins but lacks cysteine-rich repeats seen in CusF .
  • ZntA and cutE both bind heavy metals, but ZntA’s HMA domain prioritizes Zn²⁺/Cd²⁺, whereas cutE is Cu-specific .

Mutant Phenotypes: cutE mutants accumulate ⁶⁴Cu at twice wild-type levels, contrasting with copA mutants, which retain efflux capacity via alternative systems .

Table 2: Methodological Tools for Protein Comparison

Tool/Resource Application in cutE Analysis Reference
Cube Visualizes conservation/specialization scores
DEG 10 Identifies essential genes (e.g., cutE in E. coli)
BLASTP Detects sequence homology (e.g., cutE vs. CopA) [General Knowledge]

Research Implications and Limitations

  • Gaps in cutE Characterization : Structural data (e.g., crystallography) are lacking, limiting mechanistic insights compared to well-studied proteins like CopA.
  • Tool Utility: Tools like Cube enable rapid identification of conserved residues (e.g., CXXC motif) but require experimental validation for functional annotation.
  • Contradictions : While cutE’s role in copper detoxification is clear, its interaction with other Cu-handling proteins (e.g., CusCFBA) remains unresolved .

Q & A

Q. What standard experimental assays are recommended for the initial functional characterization of cutE protein?

Initial characterization should include:

  • SDS-PAGE and Western blotting to confirm protein purity and identity .
  • Activity assays (e.g., enzymatic or binding assays) tailored to hypothesized functions. For metalloproteins like cutE, inductively coupled plasma mass spectrometry (ICP-MS) can quantify metal cofactor binding .
  • Circular dichroism (CD) to assess secondary structure integrity .

Q. How can bioinformatics tools determine the conservation level of this compound across species?

Use Cube , a sequence analysis tool, to calculate conservation scores by aligning cutE homologs. Cube visualizes conserved regions on sequence and structural models, highlighting functional domains . Complement with BLAST for broad homology detection and InterPro for domain annotation .

Q. What structural analysis techniques are suitable for studying this compound?

  • X-ray crystallography or cryo-EM for high-resolution 3D structures.
  • AlphaFold2 for predictive modeling, validated against experimental data.
  • Cube to map conservation/specialization scores onto structural models, identifying functional hotspots .

Q. How to validate antibody specificity for this compound detection in immunoassays?

  • Perform knockout/knockdown controls in cell lysates.
  • Use epitope mapping (e.g., peptide arrays) to confirm binding sites.
  • Validate with orthogonal methods like mass spectrometry .

Advanced Research Questions

Q. How to resolve contradictions in functional data from biochemical vs. cellular studies of this compound?

  • Conduct comparative analysis using Cube to identify context-dependent specialization regions (e.g., post-translational modifications or interaction partners) .
  • Perform cross-validation experiments : Recombinant cutE activity assays vs. CRISPR-edited cell models.
  • Apply meta-analysis to reconcile datasets, accounting for experimental conditions (e.g., pH, redox state) .

Q. What statistical methods ensure reproducibility in this compound interaction assays?

  • Use subsampling protocols to estimate measurement error (mTE, sTE) and propagate errors across replicates .
  • Apply Bayesian inference to quantify confidence in interaction kinetics (e.g., SPR or ITC data).
  • Report intra- and inter-laboratory validation metrics per ICH guidelines .

Q. How to design mutagenesis studies to identify critical functional residues in cutE?

  • Prioritize residues with high specialization scores from Cube, indicating subfamily-specific roles .
  • Use alanine-scanning mutagenesis for systematic screening.
  • Validate mutants via activity assays and molecular dynamics simulations to assess structural impacts.

Q. How to address sampling bias in cutE expression studies across tissues or conditions?

  • Apply power analysis to determine minimum sample size for robust detection.
  • Use stratified sampling to ensure representation across biological replicates.
  • Quantify bias using multivariate regression models .

Q. What bioinformatics pipelines integrate evolutionary and structural data for cutE functional prediction?

  • Pipeline : Cube (conservation/specialization) → HMMER (family classification) → MDM (molecular docking).
  • Validate predictions with deep mutational scanning or phylogenetic covariance analysis .

Q. How to optimize experimental workflows for studying cutE in low-abundance systems?

  • Use single-molecule imaging (e.g., TIRF microscopy) for trace-level detection.
  • Employ stochastic optical reconstruction microscopy (STORM) for spatial localization.
  • Couple with microfluidic enrichment to concentrate samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.